molecular formula C24H20N4O4S B1681706 SecinH3 CAS No. 853625-60-2

SecinH3

Cat. No.: B1681706
CAS No.: 853625-60-2
M. Wt: 460.5 g/mol
InChI Key: QPGYAMIHXLCFTJ-UHFFFAOYSA-N
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Scientific Research Applications

SecinH3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of guanine nucleotide exchange factors.

    Biology: Employed to investigate cellular processes such as insulin signaling and cell adhesion.

    Medicine: Explored as a potential therapeutic agent for conditions like acute myeloid leukemia and sepsis-induced lung injury.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

Target of Action

SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .

Mode of Action

This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .

Biochemical Pathways

This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .

Pharmacokinetics

It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.

Result of Action

This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .

Action Environment

Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.

Safety and Hazards

SecinH3 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .

Biochemical Analysis

Biochemical Properties

SecinH3 interacts with various enzymes and proteins, particularly those in the cytohesin family . It is a selective Sec7-GEF inhibitor, with IC50 values indicating its inhibitory effects on different cytohesins . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibitory action on Sec7-GEF, thereby affecting the activity of the cytohesin family of proteins . This can lead to changes in gene expression and enzyme activity, influencing cellular functions .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that this compound can significantly inhibit cytohesins and then relieve lung injury induced by sepsis in rats .

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance vascular stability and significantly improve outcomes in models of inflammatory arthritis and acute inflammation . The specific dosage effects and any potential threshold or toxic effects at high doses are not fully detailed in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathways related to insulin signaling . It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . The specific enzymes or cofactors it interacts with within these pathways are not fully detailed in the available literature.

Transport and Distribution

The specific transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its role as a Sec7-GEF inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its role in inhibiting insulin signaling, it is likely that it is localized to areas of the cell where this signaling pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

SecinH3 is synthesized through a multi-step process involving the formation of the triazolo ring and subsequent functionalization of the phenyl and acetamide groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SecinH3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

Comparison with Similar Compounds

SecinH3 is unique in its selectivity for the cytohesin family of small guanine nucleotide exchange factors. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGYAMIHXLCFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359866
Record name SecinH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853625-60-2
Record name SecinH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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